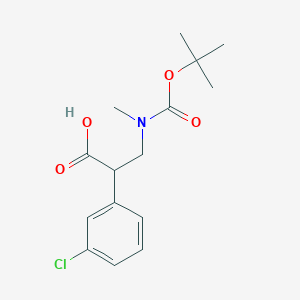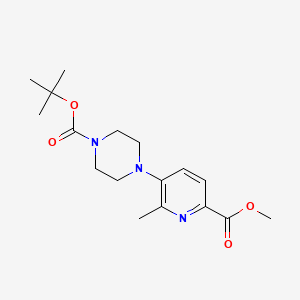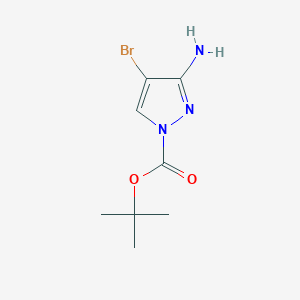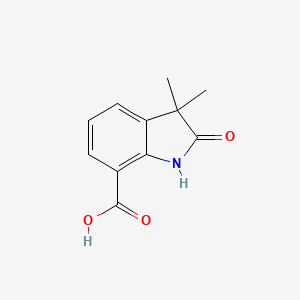
((4-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrobenzene is an organic compound with the molecular formula C10H13BrNO3Si. This compound is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl dimethylsilyl (TBDMS) protected hydroxymethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrobenzene typically involves multiple steps:
Nitration: The starting material, 4-bromotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 4-bromo-2-nitrotoluene.
Protection: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, resulting in the formation of the TBDMS-protected intermediate.
Oxidation: The methyl group is oxidized to a hydroxymethyl group using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Deprotection Reactions: The TBDMS group can be removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), iron powder, hydrochloric acid.
Deprotection: Tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF).
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-aminobenzene.
Deprotection: 4-Bromo-1-hydroxymethyl-2-nitrobenzene.
Applications De Recherche Scientifique
4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Reduction Reactions: The nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent.
Deprotection Reactions: The TBDMS group is cleaved by fluoride ions, resulting in the formation of a free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-2-nitrobenzene: Similar structure but lacks the TBDMS-protected hydroxymethyl group.
4-Bromo-1-hydroxymethyl-2-nitrobenzene: Similar structure but without the TBDMS protection.
4-Bromo-2-nitrotoluene: Lacks the hydroxymethyl group and TBDMS protection.
Uniqueness
4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrobenzene is unique due to the presence of the TBDMS-protected hydroxymethyl group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C13H20BrNO3Si |
|---|---|
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
(4-bromo-2-nitrophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-6-7-11(14)8-12(10)15(16)17/h6-8H,9H2,1-5H3 |
Clé InChI |
VYLMLJKOVVYIOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)




![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)




